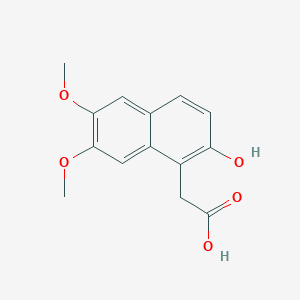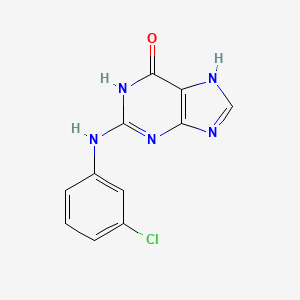
Adenosine, 2-amino-3'-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental building block of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a suitable sugar moiety under controlled conditions. The reaction often requires the use of protecting groups to ensure the selective formation of the desired product. Catalysts and specific reaction temperatures are also crucial to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to meet the demand for high-purity products. The industrial process also emphasizes the minimization of waste and the use of environmentally friendly reagents.
化学反应分析
Types of Reactions
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino groups or the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehyde or carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its role in nucleic acid metabolism. It serves as a model compound for understanding the interactions between nucleic acids and proteins, as well as the mechanisms of genetic information transfer and expression.
Medicine
In medicine, (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is investigated for its potential therapeutic applications. Its derivatives are explored as antiviral and anticancer agents due to their ability to interfere with nucleic acid synthesis and function.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with nucleic acids and enzymes. The compound can bind to DNA or RNA, affecting their structure and function. It can also inhibit enzymes involved in nucleic acid metabolism, leading to the disruption of cellular processes such as replication and transcription.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside composed of adenine and ribose, similar in structure but with different biological functions.
Guanosine: Another nucleoside with a guanine base, differing in its specific interactions and roles in cellular processes.
Inosine: A nucleoside with hypoxanthine as its base, used in various biochemical studies and therapeutic applications.
Uniqueness
(2R,3R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
3608-57-9 |
|---|---|
分子式 |
C10H14N6O3 |
分子量 |
266.26 g/mol |
IUPAC 名称 |
(2R,3R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-7-6-8(15-10(12)14-7)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H4,11,12,14,15)/t4-,5+,9+/m0/s1 |
InChI 键 |
ALUXLVWCGFWJMC-OBXARNEKSA-N |
手性 SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
规范 SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)N)N)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)





![(7R,8R)-tert-Butyl 7-fluoro-8-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B11855506.png)




